- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,
Cas no 97682-44-5 (Irinotecan)
Irinotecan is een chemotherapeutisch middel dat behoort tot de groep van topoisomerase I-remmers. Het wordt voornamelijk gebruikt voor de behandeling van colorectale kanker en andere solide tumoren. Het werkingsmechanisme berust op het remmen van het enzym topoisomerase I, wat leidt tot DNA-schade en apoptose in snel delende kankercellen. Irinotecan wordt vaak gecombineerd met andere cytostatica zoals 5-fluorouracil (5-FU) en leucovorin voor een synergistisch effect. Een belangrijk voordeel is de activiteit tegen tumoren die resistent zijn tegen andere chemotherapeutica. Het middel wordt metaboliseerd in de lever tot de actieve metaboliet SN-38, wat bijdraagt aan de therapeutische werkzaamheid. Dosering vereist zorgvuldige monitoring vanwege variabele farmacokinetiek en potentieel ernstige bijwerkingen zoals diarree en myelosuppressie.
Irinotecan structure
Product Name:Irinotecan
CAS-nummer:97682-44-5
MF:C33H38N4O6
MW:586.678028583527
MDL:MFCD00866307
CID:61908
PubChem ID:60838
Update Time:2025-11-06
Irinotecan Chemische en fysische eigenschappen
Naam en identificatie
-
- Irinotecan
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- (+)-Irinotecan
- CAMPTOSAR
- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
- +-Irinotecan
- 7-ethoxyxanthone-3-carboxylic acid
- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
- CPT-11
- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Irinotecanum
- Irinotecanum [INN-Latin]
- Irinotecan lactone
- Campto
- Irinotecan mylan
- Irinophore C
- Irinotecan [INN:BAN]
- Onivyde
- C33H38N4O6
- AK163712
- product-irinotecan
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- ZINC 1612996
- AB07527
- AB00698464-10
- BCP9000793
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
- IRINOTECAN [INN]
- GTPL6823
- BCP02860
- BRD-K08547377-003-05-7
- AS-14323
- BRD-K08547377-003-04-0
- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
- NS00004943
- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- L01XX19
- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
- s1198
- Biotecan (TN)
- NCGC00178697-05
- AB00698464-09
- AB00698464-07
- BRD-K08547377-003-07-3
- IRINOTECAN [WHO-DD]
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
- BSPBio_002346
- AKOS015894969
- NCI60_005051
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
- Irinotecan Free base
- CHEMBL481
- CPT-11 hydrochloride;Camptothecin 11 hydrochloride
- NSC 728073
- SCHEMBL4034
- AC-7469
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
- BRD-K08547377-394-03-5
- 97682-44-5 (Free base)
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
- BDBM50128267
- NCGC00178697-02
- 1ST162722
- 97682-44-5
- Irinotecan (INN)
- IRINOTECAN [MI]
- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
- AB00698464_14
- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
- DTXSID1041051
- AB00698464-11
- BRD-K08547377-001-04-4
- DB00762
- NSC728073
- MFCD00866307
- IRINOTECAN [VANDF]
- AB00698464_13
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN [HSDB]
- 1u65
- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- DTXCID9021051
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- CS-1138
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
- CHEBI:80630
- Irinotecan?
- Biotecan
- D08086
- Irinotecanum (INN-Latin)
- BRD-K08547377-003-02-4
- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- Q412197
- UNII-7673326042
- HY-16562
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN; CPT-11
- EN300-708800
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- AB00698464_12
- NSC-728073
- HSDB 7607
- Irrinotecan
-
- MDL: MFCD00866307
- Inchi: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
- InChI-sleutel: UWKQSNNFCGGAFS-XIFFEERXSA-N
- LACHT: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C
Berekende eigenschappen
- Exacte massa: 586.27900
- Monoisotopische massa: 586.27913494 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 43
- Aantal draaibare bindingen: 5
- Complexiteit: 1200
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3
- Topologisch pooloppervlak: 113
- Moleculair gewicht: 586.7
Experimentele eigenschappen
- Kleur/vorm: 淡黄色粉末
- Dichtheid: 1.4
- Smeltpunt: 210-223°C
- Kookpunt: 873.4±65.0 °C at 760 mmHg
- Vlampunt: 482.0±34.3 °C
- Oplosbaarheid: Soluble
- PSA: 114.20000
- LogboekP: 3.96690
- Oplosbaarheid: 可溶于水、甲醇、氯仿、二氯甲烷等溶剂中。
Irinotecan Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P264; P270; P301+P312; P330; P501
- Code gevarencategorie: R22:吞咽有害。
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- RTECS:DW1061000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:4°C, protect from light
- Risicozinnen:R22
Irinotecan Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-250mg |
Irinotecan |
97682-44-5 | 98% | 250mg |
¥700.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥326.0 | 2022-06-10 | |
| TRC | I767523-50mg |
(+)-Irinotecan |
97682-44-5 | 50mg |
$ 75.00 | 2023-09-07 | ||
| TRC | I767523-100mg |
(+)-Irinotecan |
97682-44-5 | 100mg |
$ 121.00 | 2023-09-07 | ||
| TRC | I767523-250mg |
(+)-Irinotecan |
97682-44-5 | 250mg |
$ 173.00 | 2023-09-07 | ||
| TRC | I767523-500mg |
(+)-Irinotecan |
97682-44-5 | 500mg |
$305.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-100mg |
Irinotecan |
97682-44-5 | 99% | 100mg |
¥277 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-500mg |
Irinotecan |
97682-44-5 | 99% | 500mg |
¥883 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-1g |
Irinotecan |
97682-44-5 | 99% | 1g |
¥1371 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7188-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥428.00 | 2023-09-09 |
Irinotecan Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; rt → -10 °C
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
Referentie
- Process to prepare camptothecin derivatives, United States, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt
Referentie
- Method for preparation of irinotecan, Korea, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Dichloromethane , Pyridine
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referentie
- Improved method for the synthesis of Irinotecan, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240
Productiemethode 5
Reactievoorwaarden
1.1 6 h, 45 - 50 °C
Referentie
- Process for preparation of irinotecan hydrochloride, China, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C
Referentie
- Methods for preparing irinotecan, United States, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C
Referentie
- Method for preparing irinotecan hydrochloride, China, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C
Referentie
- Polyamino acid graft copolymer and its preparation method, China, , ,
Productiemethode 9
Reactievoorwaarden
Referentie
- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
Referentie
- Process for preparation of irinotecan, China, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Solvents: Pyridine ; 2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
Referentie
- Method for preparation of Camptothecin derivative, China, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C
Referentie
- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
Referentie
- Process to prepare camptothecin derivatives, United States, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C
Referentie
- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
Referentie
- Process for preparation of Irinotecan and intermediate, China, , ,
Productiemethode 16
Reactievoorwaarden
Referentie
- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
Referentie
- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
Referentie
- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs, Journal of Organic Chemistry, 1997, 62(19), 6588-6597
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referentie
- Process for preparation of 20(S)-camptothecin and analogs, China, , ,
Irinotecan Raw materials
- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride
- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester
- 1,4'-bipiperidine
- 7-Ethyl-10-hydroxycamptothecin
- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]
- 4-Piperidinopiperidine-1-carbonyl Chloride
- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone
- Irinotecan
- Carbonic dichloride, hydrate (1:3)
- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]
- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester
Irinotecan Preparation Products
Irinotecan Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:97682-44-5)Irinotecan
Ordernummer:sfd2290
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:32
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:97682-44-5)Irinotecan
Ordernummer:A845740
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:06
Prijs ($):631.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:97682-44-5)伊立替康
Ordernummer:LE26979871
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 13:00
Prijs ($):discuss personally
E-mail:18501500038@163.com
Irinotecan Gerelateerde literatuur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Alkaloiden en afgeleiden Camptothecins Camptothecins
- Oplosmiddelen en organische stoffen Organische verbindingen Alkaloiden en afgeleiden Camptothecins
- Farmaceutische en biochemische producten Medisch, geef alleen de vertaalde tekst weer. Ziekteclassificaties
97682-44-5 (Irinotecan) Gerelateerde producten
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)
- 946821-59-6(10-O-Acetyl SN-38)
- 100286-90-6(Irinotecan hydrochloride)
- 185336-12-3(12-Hydroxy Irinotecan (Mixture of Diastereomers))
- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)
- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)
- 185304-42-1(RPR132595A)
- 947687-02-7(8-Ethyl Irinotecan)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)